molecular formula C39H76NaO8P B6596502 Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate CAS No. 92609-92-2

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate

Cat. No.: B6596502
CAS No.: 92609-92-2
M. Wt: 727.0 g/mol
InChI Key: CZFXRJUSZGHONR-GKEJWYBXSA-M
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Description

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphate group attached to a glycerol backbone esterified with hexadecanoic acid (palmitic acid) and butyl groups. Its chemical properties make it a valuable substance in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate typically involves the esterification of glycerol with hexadecanoic acid followed by phosphorylation. The process can be summarized in the following steps:

    Esterification: Glycerol reacts with hexadecanoic acid in the presence of a catalyst such as sulfuric acid to form 2,3-bis(hexadecanoyloxy)propyl alcohol.

    Phosphorylation: The esterified glycerol is then reacted with phosphorus oxychloride (POCl3) in the presence of a base like pyridine to introduce the phosphate group, forming the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large quantities of glycerol and hexadecanoic acid are mixed in industrial reactors with appropriate catalysts.

    Phosphorylation: The esterified product is then phosphorylated using phosphorus oxychloride in controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol, hexadecanoic acid, and phosphoric acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, forming butanoic acid derivatives.

    Substitution: The phosphate group can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products Formed

    Hydrolysis: Glycerol, hexadecanoic acid, and phosphoric acid.

    Oxidation: Butanoic acid derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Employed in the study of lipid metabolism and as a model compound for phospholipids in membrane research.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.

Mechanism of Action

The mechanism of action of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate involves its interaction with biological membranes. The compound integrates into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and permeability. It can also interact with specific proteins and enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl hydrogen phosphate
  • Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate

Uniqueness

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate is unique due to its specific butyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly useful in applications requiring specific hydrophobic interactions and membrane integration.

Properties

IUPAC Name

sodium;butyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H77O8P.Na/c1-4-7-10-12-14-16-18-20-22-24-26-28-30-32-38(40)44-35-37(36-46-48(42,43)45-34-9-6-3)47-39(41)33-31-29-27-25-23-21-19-17-15-13-11-8-5-2;/h37H,4-36H2,1-3H3,(H,42,43);/q;+1/p-1/t37-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFXRJUSZGHONR-GKEJWYBXSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCCC)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCCC)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76NaO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677028
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

727.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92609-92-2
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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